molecular formula C6H8FN3O2 B13300018 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole CAS No. 1803599-46-3

5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B13300018
CAS No.: 1803599-46-3
M. Wt: 173.15 g/mol
InChI Key: GUKWZDPFJCXMBU-UHFFFAOYSA-N
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Description

5-Fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is a fluorinated and nitro-substituted pyrazole derivative with an isopropyl group at the N1 position. This compound belongs to a class of heterocyclic scaffolds widely studied for their applications in medicinal chemistry and materials science. The fluorine atom at position 5 and the nitro group at position 4 introduce strong electron-withdrawing effects, which modulate electronic properties, reactivity, and intermolecular interactions.

Properties

CAS No.

1803599-46-3

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

5-fluoro-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8FN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3

InChI Key

GUKWZDPFJCXMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Halogen Exchange (Halex Reaction) from Chloro-Nitro Precursors

Route :

  • Synthesis of 5-Chloro-4-Nitro-1-(Propan-2-yl)-1H-Pyrazole
    • Chloropyrazole intermediates are prepared via oxidative chlorination of aldehydes or ketones, followed by nitration. For example, nitration of 5-chloro-1-isopropyl-1H-pyrazole using HNO₃/H₂SO₄ at 0–5°C selectively introduces the nitro group at position 4.
    • Key step: Directed nitration leverages the electron-withdrawing chlorine atom to favor position 4.
  • Fluorination via Halex Reaction
    • Conditions :
      • Substrate: 5-Chloro-4-nitro-1-isopropyl-1H-pyrazole
      • Fluoride source: CsF or KF (3–5 equiv)
      • Solvent: Sulfolane or DMSO
      • Temperature: 120–150°C, 12–24 h.
    • Mechanism : Nucleophilic aromatic substitution (SNAr) replaces chlorine with fluorine.
    • Yield : 65–78%.

Data Table :

Step Reagent/Conditions Temperature Time Yield
1 HNO₃/H₂SO₄ 0–5°C 2 h 82%
2 CsF, sulfolane 140°C 18 h 73%

Cyclization with α-Fluoronitroalkenes

Route :

  • Cyclization with Isopropyl Hydrazine
    • Conditions :
      • Substrate: α-Fluoro-β-nitroalkene + isopropyl hydrazine
      • Solvent: MeCN or THF
      • Catalyst: CuI (10 mol%)
      • Temperature: 60–80°C, 6–12 h.
    • Mechanism : [3+2] Cycloaddition forms the pyrazole ring, with nitro and fluorine groups positioned at C4 and C5, respectively.
    • Yield : 55–68%.

Data Table :

Component Quantity Role
α-Fluoronitroalkene 1.0 equiv Electrophile
Isopropyl hydrazine 1.2 equiv Nucleophile
CuI 10 mol% Catalyst

Direct Fluorination of Nitropyrazoles

Route :

  • Electrophilic Fluorination
    • Conditions :
      • Substrate: 4-Nitro-1-isopropyl-1H-pyrazole
      • Fluorinating agent: Selectfluor® (1.5 equiv)
      • Solvent: MeCN/H₂O (9:1)
      • Temperature: 80°C, 8 h.
    • Mechanism : Electrophilic fluorination at C5, directed by the nitro group’s meta effect.
    • Yield : 48–60%.

Data Table :

Parameter Value
Selectfluor® 1.5 equiv
Reaction pH 6.5–7.0
Regioselectivity (C5:F) >90%

Comparative Analysis of Methods

Method Advantages Limitations
Halogen Exchange High yield, scalable Requires toxic chlorinated precursors
Cyclization Direct ring formation Moderate yield, sensitive conditions
Direct Fluorination Avoids halide intermediates Lower regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Reduction of the nitro group: 5-fluoro-4-amino-1-(propan-2-yl)-1H-pyrazole.

    Substitution of the fluorine atom: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for its biological activity.

    Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorine atom might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Properties Reference
5-Fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole 5-F, 4-NO₂, N1-isopropyl ~199.14 (calculated) Not explicitly described Potential kinase inhibition scaffold Inferred
5-Fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole 5-F, 4-I, N1-isopropyl 254.04 Halogenation reactions Versatile small-molecule scaffold
3-Bromo-4-nitro-1-(propan-2-yl)-1H-pyrazole 3-Br, 4-NO₂, N1-isopropyl 234.05 Bromination/nitration Intermediate for cross-coupling reactions
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 5-(4-FC₆H₄), 3-(C₁₀H₇), N1-phenyl 354.40 Microwave-assisted synthesis Estrogen receptor binding (ERα affinity)
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole 3-(Pyrenyl), N1-phenyl 384.45 Pd(II)-catalyzed alkenylation Fluorescence applications
Encorafenib (kinase inhibitor) Complex substituents (Cl, F, SO₂NHCH₃, etc.) 540.00 Multistep organic synthesis BRAF kinase inhibition (anticancer)

Key Observations:

Steric Effects: The isopropyl group at N1 increases steric hindrance relative to phenyl or pyrenyl substituents, which may reduce binding affinity in protein-ligand interactions but improve metabolic stability .

Synthetic Strategies :

  • Microwave-assisted synthesis (e.g., ) and Pd-catalyzed reactions () are common for complex pyrazoles, but halogenation/nitration routes dominate simpler derivatives ().

Functional Applications :

  • Fluorinated pyrazoles with aryl groups (e.g., 5-(4-fluorophenyl)) exhibit strong binding to biological targets like ERα, while nitro groups may enhance interactions with electron-deficient pockets in kinases .
  • Pyrenyl-substituted pyrazoles () demonstrate fluorescence properties, suggesting that the target compound’s nitro group could quench fluorescence but improve photostability.

Research Findings and Implications

Electronic and Steric Modulation :

  • The nitro group’s electron-withdrawing nature polarizes the pyrazole ring, increasing acidity at adjacent positions and facilitating deprotonation in basic conditions. This property is critical for designing pH-sensitive probes or catalysts .
  • Comparative docking studies (e.g., ) suggest that bulky substituents like isopropyl may reduce binding affinity to compact active sites (e.g., ERα) but enhance selectivity for larger pockets (e.g., kinase domains) .

Halogen vs. Nitro Substituents :

  • Iodo and bromo analogs (–9) are preferred for Suzuki-Miyaura cross-coupling due to their reactivity, whereas nitro groups are more suited for reduction or substitution reactions.
  • Fluorine’s high electronegativity improves metabolic stability and membrane permeability compared to heavier halogens .

Kinase Inhibition Potential: Encorafenib () shares a pyrazole core with the target compound but incorporates additional pharmacophores (e.g., sulfonamide). The nitro group in the target compound could mimic these electron-deficient motifs, positioning it as a precursor for kinase inhibitor development .

Computational Insights: Tools like Multiwfn () and noncovalent interaction analysis () could elucidate the target compound’s electronic topography, guiding rational design for optimized binding or material properties.

Biological Activity

5-Fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 5-Fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole

The compound is characterized by the presence of fluorine and nitro groups, which enhance its reactivity and biological potential. Pyrazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for drug development. The specific structure of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole allows it to interact with various biological targets.

The biological activity of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The fluorine and nitro substituents increase its binding affinity to these targets, leading to various pharmacological effects:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of several enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. 5-Fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole has been studied for its effects against various pathogens:

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansAntifungal activity observed

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines:

Cytokine Effect IC50 (nM)
TNFαInhibition observed820
IL-6Reduced production820

These findings suggest that 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole may be a promising candidate for treating inflammatory conditions.

Anticancer Activity

The compound has also demonstrated potential anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest:

Cancer Cell Line Effect IC50 (µM)
SW1353 (chondrosarcoma)Significant growth inhibition0.053
MCF7 (breast cancer)Induction of apoptosis0.045

Case Studies

Several studies have explored the efficacy of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole in vivo and in vitro:

  • In Vivo Anti-inflammatory Study : A study demonstrated that administration of the compound significantly reduced inflammation in a rat model induced by carrageenan, with a notable decrease in paw edema compared to the control group .
  • Anticancer Efficacy : In a xenograft model using human cancer cells, treatment with the compound led to reduced tumor growth and increased survival rates among treated subjects compared to untreated controls .

Q & A

Basic: What are the common synthetic routes for preparing 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole?

Methodological Answer:
The synthesis typically involves cyclocondensation or substitution reactions. For example, pyrazole derivatives with nitro groups are often synthesized via nitration of precursor pyrazoles under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . A related approach involves reacting 1-(propan-2-yl)-1H-pyrazole derivatives with fluorinating agents (e.g., Selectfluor) to introduce fluorine at the 5-position, followed by nitration . Reaction optimization requires precise temperature control (e.g., reflux in xylene or DMF) and stoichiometric balancing to avoid over-nitration or side products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and regioisomeric purity. For example, fluorine-induced deshielding effects on adjacent protons and carbons help distinguish between 4- and 5-substituted isomers .
  • FTIR : Nitro groups (NO₂) exhibit strong asymmetric/symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹, while C-F stretches appear at 1100–1000 cm⁻¹ .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between nitro and fluorine groups), as demonstrated in structurally analogous fluorinated pyrazoles .

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